7-ethyl-3-fluoro-1H-indole-2-carboxylic acid
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Overview
Description
7-ethyl-3-fluoro-1H-indole-2-carboxylic acid is a synthetic organic compound that belongs to the indole family Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals This particular compound is characterized by the presence of an ethyl group at the 7th position, a fluorine atom at the 3rd position, and a carboxylic acid group at the 2nd position of the indole ring
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets through various mechanisms, often leading to changes in cellular function . For instance, some indole derivatives have been reported to show inhibitory activity against influenza A .
Biochemical Pathways
Indole derivatives are known to influence a broad range of biochemical pathways due to their diverse biological activities . For example, some indole derivatives have been found to inhibit the replication of various RNA and DNA viruses .
Result of Action
Indole derivatives have been reported to exhibit a wide range of biological effects, including antiviral, anti-inflammatory, and anticancer activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-ethyl-3-fluoro-1H-indole-2-carboxylic acid typically involves multi-step organic reactions One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring
For example, starting with 3-fluoroaniline, the ethyl group can be introduced via Friedel-Crafts alkylation using ethyl chloride and aluminum chloride as a catalyst. The resulting intermediate can then undergo Fischer indole synthesis with an appropriate aldehyde to form the indole ring. Finally, the carboxylic acid group can be introduced through oxidation reactions using reagents like potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Catalysts and reagents used in industrial processes are often chosen for their cost-effectiveness and availability.
Chemical Reactions Analysis
Types of Reactions
7-ethyl-3-fluoro-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The indole ring can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: Palladium-catalyzed cross-coupling reactions using reagents like Suzuki or Heck coupling partners.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group can yield esters or amides, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
7-ethyl-3-fluoro-1H-indole-2-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a lead compound for drug development, particularly in the design of novel pharmaceuticals targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
7-ethyl-1H-indole-2-carboxylic acid: Lacks the fluorine atom at the 3rd position.
3-fluoro-1H-indole-2-carboxylic acid: Lacks the ethyl group at the 7th position.
7-ethyl-3-chloro-1H-indole-2-carboxylic acid: Contains a chlorine atom instead of fluorine at the 3rd position.
Uniqueness
7-ethyl-3-fluoro-1H-indole-2-carboxylic acid is unique due to the combination of the ethyl and fluoro substituents, which can influence its chemical reactivity and biological activity. The presence of the fluorine atom can enhance metabolic stability and bioavailability, making it a valuable compound for drug development and other applications.
Properties
IUPAC Name |
7-ethyl-3-fluoro-1H-indole-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FNO2/c1-2-6-4-3-5-7-8(12)10(11(14)15)13-9(6)7/h3-5,13H,2H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBVQYOJAUQWJJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)C(=C(N2)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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